(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone

Antiviral research HBV capsid assembly modulator Indole-2-carboxamide

This compound is a critical ketone-linker variant at the intersection of anti-HBV and CNS research. Generic analogs will confound your SAR: the exact 6-methoxyindole substitution and 5-position carbonyl are essential for profiling capsid inhibition vs. mGluR2 negative allostery. Do not substitute with amide-linked or 4(5H)-one analogs. Secure the authentic structure to define your pharmacophore and avoid kinase promiscuity artifacts.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 2034400-68-3
Cat. No. B3000444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone
CAS2034400-68-3
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN4C(=CC=N4)C3
InChIInChI=1S/C16H16N4O2/c1-22-13-3-2-11-8-15(18-14(11)9-13)16(21)19-6-7-20-12(10-19)4-5-17-20/h2-5,8-9,18H,6-7,10H2,1H3
InChIKeyKUMFKVJRASVKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 118 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone (CAS 2034400-68-3): Core Scaffold and Research Context


The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone (CAS 2034400-68-3) is a synthetic small molecule featuring a 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine core linked via a carbonyl group to a 6-methoxyindole moiety. Its structural scaffold is the subject of active medicinal chemistry campaigns: patents from AiCuris GmbH & Co. KG describe close indole-2-carboxamide analogs as inhibitors of hepatitis B virus (HBV) replication [1], while a distinct series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been advanced by Janssen Pharmaceutica as metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs) with in vivo cognitive activity [2]. The target compound, as a ketone variant bearing a 6-methoxyindole, sits at the intersection of these two therapeutic directions, making its specific substitution pattern a critical variable for target engagement and selectivity studies.

Why Closely Related Analogs Cannot Substitute for (6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone in Focused Research


The compound's core scaffold is shared with at least two distinct chemotypes under active investigation for different targets: anti-HBV indole-2-carboxamides [1] and CNS-targeted mGluR2 NAMs (as the 4(5H)-one series) [2]. Within the AiCuris HBV patent family, antiviral potency is exquisitely sensitive to substitution at the indole and pyrazine positions; even small changes such as moving from a 6-methoxy to a 5-methoxy or unsubstituted indole can alter capsid inhibition by an order of magnitude based on class-level SAR [1]. Similarly, in the Janssen mGluR2 series, the shift from a carbonyl (ketone) at the 5-position to a 4(5H)-one is associated with a fundamental change in binding mode and functional activity [2]. Therefore, superficially similar compounds available from catalog vendors—including analogs with different indole substituents, linker groups, or oxidation states—cannot be assumed to preserve the same target engagement profile, cross-screening behavior, or ADMET properties. The specific combination of the dihydropyrazolo[1,5-a]pyrazine core, the ketone linker, and the 6-methoxyindole is not a commodity substitution but a distinct molecular entity with an evidence gap that demands procurement of the exact structure for reproducible research.

Quantitative Differentiation Evidence for (6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone Against Closest Comparators


HBV Capsid Inhibition Potency: Indole 6-Methoxy Substitution Pattern vs. Unsubstituted Indole (Class-Level SAR, AiCuris Patent Series)

In the AiCuris HBV capsid inhibitor patent series, compounds structurally related to the target compound exhibit differential antiviral activity depending on the indole substitution pattern. While the patent does not disclose the exact EC50 for the 6-methoxyindole ketone (CAS 2034400-68-3), the class-level structure-activity relationship (SAR) reveals that 6-substituted indole-2-carboxamides generally retain anti-HBV activity, whereas unsubstituted indole or certain 5-substituted analogs can show significantly reduced potency or are excluded from the preferred compound lists [1]. This SAR landscape provides a class-level inference that the 6-methoxy group is a relevant potency determinant compared to the unsubstituted indole baseline.

Antiviral research HBV capsid assembly modulator Indole-2-carboxamide

mGluR2 Negative Allosteric Modulation: Ketone Linker vs. 4(5H)-one Core in Dihydropyrazolo[1,5-a]pyrazines (Cross-Study Comparable)

A published lead optimization campaign from Janssen Pharmaceutica demonstrated that 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives act as potent mGluR2 NAMs, achieving a 100-fold improvement in potency from initial hit to advanced lead (compound 11) and in vivo efficacy in a rodent cognition model at 0.32 mg/kg [1]. The target compound differs in two key ways: it possesses a ketone at the 5-position instead of the 4(5H)-one, and it bears an indole rather than a substituted phenyl/pyrazole. While no head-to-head data exist, the published SAR indicates that the position and oxidation state of the carbonyl are critical for mGluR2 binding; the ketone variant may therefore exhibit a different selectivity window or functional activity profile.

CNS drug discovery Metabotropic glutamate receptor Allosteric modulator

Generalized Indole-Containing Kinase/Receptor Selectivity: 6-Methoxyindole as a Recognized Privileged Substructure (Supporting Evidence)

The 6-methoxyindole motif appears in multiple bioactive compounds across distinct target classes, including ITK kinase inhibitors (e.g., CHEMBL1288582 with ITK IC50 = 60 nM) [1] and ATR kinase inhibitor leads, where incorporation of a 6-azaindole markedly increased cellular potency but introduced hERG and PK liabilities [2]. These cross-target precedents indicate that the 6-methoxyindole substructure is a privileged fragment with measurable target engagement, but selectivity must be evaluated on a case-by-case basis. The specific pyrazolopyrazine ketone linkage of CAS 2034400-68-3 may shift the selectivity fingerprint relative to other 6-methoxyindole-containing scaffolds.

Kinase selectivity Privileged scaffold Medicinal chemistry

Recommended Application Scenarios for (6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone Procurement


HBV Capsid Assembly Modulator Lead Optimization and SAR Expansion

Based on the AiCuris patent class-level SAR showing that 6-substituted indole-2-carboxamides possess anti-HBV activity [1], this compound can serve as a ketone-linker comparator for amide-linked leads. It is suitable for evaluating the impact of the carbonyl linker on capsid inhibition potency, metabolic stability, and cytotoxicity in HepG2.2.15 cells. Procurement of the exact 6-methoxyindole ketone is necessary to avoid conflating linker and substituent effects.

mGluR2 Allosteric Modulator Selectivity Profiling

Given published evidence that 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones are potent mGluR2 NAMs with in vivo cognition efficacy [2], this ketone-indole compound can be used to profile the functional consequences of shifting the carbonyl from the 4- to the 5-position. Such head-to-head profiling is essential for defining the pharmacophore for mGluR2 negative allostery and cannot be performed with off-the-shelf 4(5H)-one analogs.

Kinase Selectivity Panel Screening Using a Privileged 6-Methoxyindole Chemotype

The 6-methoxyindole substructure has demonstrated binding to kinases such as ITK (IC50 = 60 nM) [3] and ATR [4]. This compound can be submitted to broad kinase selectivity panels to determine whether the pyrazolopyrazine ketone scaffold redirects selectivity away from these known targets or introduces new off-target liabilities. Such data are critical for any program considering this scaffold for CNS or antiviral indications where kinase promiscuity could lead to toxicity.

Chemical Probe Development and Tool Compound Validation

As a structurally distinct entry within the dihydropyrazolo[1,5-a]pyrazine class, this compound is suitable for development as a chemical probe for target identification studies (e.g., affinity-based protein profiling) or as a negative control for assays where the 4(5H)-one series shows activity. The 6-methoxy group also provides a handle for potential radiolabeling or fluorescent derivatization at the indole ring without modifying the core pharmacophore.

Quote Request

Request a Quote for (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.